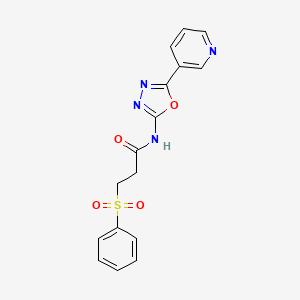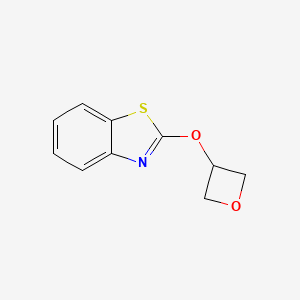
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide, commonly referred to as Mepixanox, is a chemical compound that has been used in scientific research for various purposes. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. This, in turn, reduces inflammation and pain.
Biochemical and Physiological Effects
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation, as well as improve mobility and function. Additionally, Mepixanox has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide in lab experiments is its ability to reduce pain and inflammation in animal models. This makes it a useful tool for studying the mechanisms of pain and inflammation, as well as for testing the efficacy of potential pain medications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions that could be explored in the study of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide. One potential direction is to further investigate the compound's mechanism of action, in order to better understand how it works and how it could be used to develop new pain medications. Additionally, future research could explore the potential use of Mepixanox in other areas, such as the treatment of neurological disorders or cancer. Finally, further studies could be conducted to investigate the safety and efficacy of this compound in human subjects.
Conclusion
In conclusion, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a chemical compound that has been used in scientific research for various purposes. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments. While the compound's mechanism of action is not fully understood, it has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Further research is needed to fully understand the compound's potential and to explore its potential use in other areas.
Métodos De Síntesis
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide involves several steps. The first step involves the reaction of 4-(2-methoxyethyl)piperidine with formaldehyde to yield N-(4-(2-methoxyethyl)piperidin-1-yl)methyl)formamide. This intermediate is then reacted with m-tolylacetic acid to produce N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide. The purity of the compound can be verified using various analytical techniques such as NMR, HPLC, and MS.
Aplicaciones Científicas De Investigación
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide has been used in various scientific research applications. One of the primary uses of this compound is in the study of pain and inflammation. Mepixanox has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15-4-3-5-17(12-15)13-18(21)19-14-16-6-8-20(9-7-16)10-11-22-2/h3-5,12,16H,6-11,13-14H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUVUACFFSCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)
![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)




![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)
